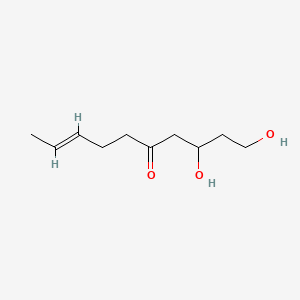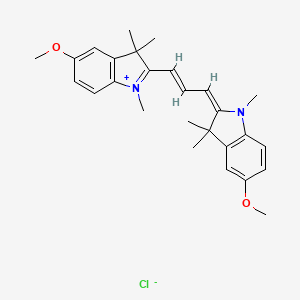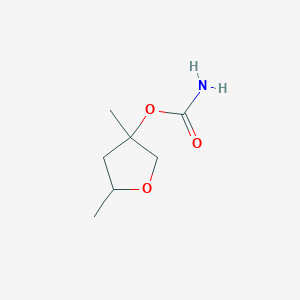
(R)-O-(Pyrrolidin-2-ylmethyl)hydroxylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is a compound of interest in various fields of chemistry and biology. This compound features a pyrrolidine ring attached to a hydroxylamine group, making it a versatile molecule for synthetic and medicinal chemistry applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine typically involves the reaction of pyrrolidine derivatives with hydroxylamine. One common method includes the nucleophilic substitution of a pyrrolidine derivative with hydroxylamine under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of microreactors and automated systems can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals .
Mécanisme D'action
The mechanism of action of ®-O-(pyrrolidin-2-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring can interact with receptor sites, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Pyrrolidin-2-ylmethanamine: This compound is similar in structure but lacks the hydroxylamine group.
Imidazo[1,2-a]pyrimidines: These compounds share some structural similarities and are used in medicinal chemistry for their wide range of applications.
Uniqueness
®-O-(pyrrolidin-2-ylmethyl)hydroxylamine is unique due to its combination of a pyrrolidine ring and a hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C5H14Cl2N2O |
|---|---|
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
O-[[(2R)-pyrrolidin-2-yl]methyl]hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-8-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1 |
Clé InChI |
OUVRJOWNWOPOFV-ZJIMSODOSA-N |
SMILES isomérique |
C1C[C@@H](NC1)CON.Cl.Cl |
SMILES canonique |
C1CC(NC1)CON.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)


![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)



![N,N'-[Oxybis(methylene)]bis[N-phenylaniline]](/img/structure/B13794222.png)
![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)




